molecular formula C10H14N2O2 B1586616 (6-Morpholino-3-Pyridinyl)Methanol CAS No. 388088-73-1

(6-Morpholino-3-Pyridinyl)Methanol

Cat. No. B1586616
M. Wt: 194.23 g/mol
InChI Key: NXKXCMMRCZMJRJ-UHFFFAOYSA-N
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Description

“(6-Morpholino-3-Pyridinyl)Methanol” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is also known by its IUPAC name, [6- (4-morpholinyl)-3-pyridinyl]methanol .


Molecular Structure Analysis

The InChI code for “(6-Morpholino-3-Pyridinyl)Methanol” is 1S/C10H14N2O2/c13-8-9-1-2-10 (11-7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(6-Morpholino-3-Pyridinyl)Methanol” is a solid compound .

Scientific Research Applications

Methanol as a Solvent in Biomembrane Studies

Methanol is commonly used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Studies have shown that methanol can significantly impact lipid dynamics, such as accelerating lipid transfer and flip-flop kinetics in bilayers. This suggests methanol's influence on bilayer composition and stability, which is crucial for cell survival and protein reconstitution. These findings highlight the importance of considering solvent effects in biomembrane studies (Nguyen et al., 2019).

Methanol in Organic Synthesis and Catalysis

Methanol is used in various organic synthesis and catalysis processes. For example, it participates in the methylation of pyridine to produce 3-picoline, a process influenced by surface acidity and cation distribution in catalysts. The synthesis and study of novel compounds, such as the preparation and antiproliferative activity evaluation of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, also involve methanol as a key reactant or solvent. These applications underscore methanol's versatility and importance in chemical synthesis and drug development (Sreekumar et al., 2001), (Prasad et al., 2018).

Methanol in Environmental and Energy Research

Research on the electrocatalytic reduction of CO2 to methanol highlights methanol's role in addressing environmental challenges and exploring sustainable energy sources. Pyridinium and its derivatives, acting as homogeneous electrocatalysts, have demonstrated the capability to reduce CO2 to methanol with high faradaic yields. This process, which involves multiple electron and proton transfers, presents a promising avenue for carbon dioxide utilization and the production of renewable fuels (Cole et al., 2010).

Safety And Hazards

“(6-Morpholino-3-Pyridinyl)Methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(6-morpholin-4-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKXCMMRCZMJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380102
Record name (6-Morpholino-3-Pyridinyl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Morpholino-3-Pyridinyl)Methanol

CAS RN

388088-73-1
Record name 6-(4-Morpholinyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388088-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Morpholino-3-Pyridinyl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(morpholin-4-yl)pyridin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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